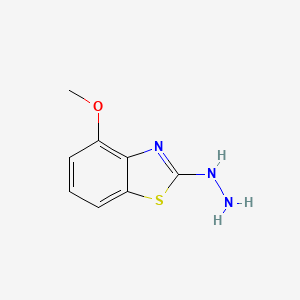

2-Hydrazinyl-4-methoxy-1,3-benzothiazole

Description

BenchChem offers high-quality 2-Hydrazinyl-4-methoxy-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinyl-4-methoxy-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-12-5-3-2-4-6-7(5)10-8(11-9)13-6/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTCVTVRTJAYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365936 | |

| Record name | 2-Hydrazinyl-4-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53065-23-9 | |

| Record name | Benzothiazole, 2-hydrazinyl-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53065-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-4-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-4-substituted-1,3-benzothiazoles

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author's Note: Direct experimental data for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole is scarce in publicly accessible literature. This guide therefore provides a comprehensive analysis of the well-characterized and structurally analogous compound, 2-Hydrazinyl-4-methyl-1,3-benzothiazole , as a primary reference. This is supplemented with expert analysis on the anticipated physicochemical distinctions imparted by the methoxy substituent, offering a robust predictive framework for researchers.

Introduction: The Benzothiazole Scaffold in Modern Chemistry

The 1,3-benzothiazole ring system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure and rich heteroaromatic nature serve as a cornerstone for designing molecules with diverse biological activities. The introduction of a hydrazinyl (-NHNH₂) group at the 2-position dramatically enhances its utility, transforming it into a versatile building block for synthesizing a wide array of derivatives, such as hydrazones, pyrazoles, and other complex heterocyclic systems. These derivatives are of significant interest due to their potential applications in drug discovery.[1]

This guide focuses on the fundamental physicochemical properties of 4-substituted 2-hydrazinyl-1,3-benzothiazoles, with a primary emphasis on the well-documented 4-methyl analogue. Understanding these core properties is paramount for any scientist aiming to utilize this scaffold, as they directly influence solubility, crystallinity, reactivity, and ultimately, biological efficacy and formulation feasibility.

Core Physicochemical Profile: 2-Hydrazinyl-4-methyl-1,3-benzothiazole

The 4-methyl derivative (CAS No. 20174-68-9) serves as our reference compound.[2] Its properties have been elucidated through various analytical techniques, providing a solid baseline for understanding this class of molecules.

Molecular and Spectroscopic Properties

A summary of the key identification and spectroscopic data is presented below. This data is fundamental for quality control and structural confirmation in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉N₃S | [2] |

| Molecular Weight | 179.24 g/mol | [2][3] |

| Appearance | White to light brown/yellow crystalline solid | [4] |

| Melting Point | 167-169 °C | [4] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.98 (br.s., 1H), 7.46 (d, J=8.0 Hz, 1H), 7.00 (d, J=7.6 Hz, 1H), 6.88-6.84 (m, 2H), 4.98 (s, 2H), 2.38 (s, 3H) | |

| Mass Spec (ESI) | m/z (M+H)⁺ 179.8 | |

| Predicted pKa | 2.62 ± 0.20 | [4] |

Solubility Profile

Qualitative solubility assessments are critical for selecting appropriate solvent systems for synthesis, purification, and biological assays.

| Solvent | Solubility | Notes |

| Hot Methanol | Almost transparent solution | Indicates good solubility in polar protic solvents at elevated temperatures. |

| Ethanol | Soluble upon heating | Used as a solvent for recrystallization.[3][5] |

| Water | Insoluble | As expected for a largely aromatic structure.[6] |

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule, revealing crucial details about its planarity and intermolecular interactions.

For 2-Hydrazinyl-4-methyl-1,3-benzothiazole, diffraction analysis reveals a monoclinic crystal system with the space group P2₁.[3] The core benzothiazole ring system is nearly planar. In the solid state, the molecules are organized into sheets generated by N—H···N hydrogen bonds, a key intermolecular interaction that governs the crystal packing and influences physical properties like melting point.[3]

| Crystal Data Parameter | Value | Source |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁ | [3] |

| Unit Cell Dimensions | a = 3.893 Å, b = 7.312 Å, c = 14.137 Å, β = 93.416° | [3] |

| Calculated Density (Dₓ) | 1.482 Mg/m³ | [3] |

Predictive Analysis for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole

While direct experimental data is lacking, we can leverage our understanding of physical organic chemistry to predict how the substitution of a methyl group with a methoxy group at the 4-position will alter the molecule's properties.

Electronic Effects: Inductive vs. Resonance

The primary distinction between a methyl (-CH₃) and a methoxy (-OCH₃) group lies in their electronic nature.

-

Methyl Group: Weakly electron-donating through an inductive effect.

-

Methoxy Group: Exhibits a dual nature. It is electron-withdrawing inductively due to the oxygen's electronegativity but is a strong electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the aromatic ring.

This difference is expected to:

-

Increase Basicity (pKa): The strong resonance donation from the methoxy group will increase electron density on the benzothiazole nitrogens, making them more basic compared to the methyl analogue. The predicted pKa of the methoxy derivative would likely be higher than the 2.62 value of the methyl compound.

-

Alter NMR Spectra: The electron-donating nature of the methoxy group will cause an upfield shift (lower ppm) for the protons on the benzene ring compared to the methyl analogue. The methoxy group itself will present a characteristic singlet around 3.8-4.0 ppm in the ¹H NMR spectrum.

Steric and Physical Properties

The methoxy group is slightly larger and introduces a polar C-O bond.

-

Melting Point: The introduction of a methoxy group can disrupt crystal packing compared to a methyl group, potentially leading to a lower melting point. However, the potential for additional dipole-dipole interactions could counteract this effect.[7]

-

Solubility: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This should impart slightly greater solubility in polar solvents (e.g., ethanol, methanol) compared to the methyl analogue. Water solubility is expected to remain low.

Synthesis and Characterization Protocols

The synthesis of these compounds requires careful execution and validation. Below are field-proven methodologies grounded in published literature.

Proposed Synthesis of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole

This proposed workflow is based on established methods for analogous compounds and the availability of the precursor, 4-methoxy-2-aminobenzothiazole.[6][8]

Step-by-Step Protocol:

-

Diazotization: a. Suspend 4-methoxy-2-aminobenzothiazole (1.0 eq) in a suitable acidic medium (e.g., 6M HCl). b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the benzothiazole suspension, ensuring the temperature remains below 5 °C. e. Stir the resulting diazonium salt solution for 30 minutes in the cold. Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Reduction: a. Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3.0 eq) in concentrated HCl. Cool this solution in an ice bath. b. Add the cold diazonium salt solution from Step 1 dropwise to the SnCl₂ solution with continuous stirring. c. After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours. d. Collect the precipitated product by vacuum filtration. e. Wash the solid with cold water until the filtrate is neutral to litmus paper. f. Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. Self-Validation: The purity of the final product must be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Characterization Workflow

A robust characterization workflow is essential to confirm the identity and purity of the synthesized compound.

Conclusion and Future Directions

This guide provides a detailed overview of the physicochemical properties of 2-Hydrazinyl-4-methyl-1,3-benzothiazole, a key analogue for the less-documented 4-methoxy derivative. By combining solid experimental data for the methyl compound with a predictive analysis based on fundamental chemical principles, researchers are equipped with a strong foundational knowledge to work with this important class of molecules.

The proposed synthetic route and characterization workflow offer a practical starting point for the preparation and validation of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. Future experimental work should focus on validating these predicted properties to expand the chemical space and enable further development of novel benzothiazole-based compounds for therapeutic and material science applications.

References

-

Liu, F., et al. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1641. Available at: [Link]

-

PubChem. (n.d.). Benzothiazole, 2-hydrazinyl-4-methyl-. PubChem Compound Summary for CID 88394. Retrieved from: [Link]

-

Al-Sultani, F. A., et al. (2020). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. Available at: [Link]

- Google Patents. (2022). Synthesis method of 4-methyl-2-hydrazinobenzothiazole. CN115197166A.

-

Gáplovský, A., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxy-2-aminobenzothiazole. PubChem Compound Summary for CID 21622. Retrieved from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methyl-2-benzothiazolehydrazine | 20174-68-9 [chemicalbook.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. 4-Methoxy-2-aminobenzothiazole | 5464-79-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methoxy-2-aminobenzothiazole | C8H8N2OS | CID 21622 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a mere listing of spectral data, offering insights into the rationale behind spectral assignments, detailed experimental protocols for data acquisition, and a strategic approach to spectral interpretation.

The Structural Landscape of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole

Before delving into the NMR data, it is crucial to understand the molecular architecture of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. The molecule consists of a benzothiazole core, which is a bicyclic system comprising a benzene ring fused to a thiazole ring. At the 2-position of the thiazole ring, a hydrazinyl (-NHNH₂) group is attached. The benzene portion of the core is substituted with a methoxy (-OCH₃) group at the 4-position. This arrangement of functional groups gives rise to a unique electronic environment for each proton and carbon atom, which is reflected in their distinct NMR chemical shifts.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. These predictions are based on established chemical shift ranges for analogous benzothiazole derivatives and the known electronic effects of the hydrazinyl and methoxy substituents.[1][2] The exact chemical shifts may vary slightly depending on the solvent and concentration used.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~ 7.0 - 7.2 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.0 | 1H |

| H-6 | ~ 6.7 - 6.9 | Triplet (t) | J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 8.0 | 1H |

| H-7 | ~ 7.3 - 7.5 | Doublet of doublets (dd) | J(H7-H6) ≈ 8.0, J(H7-H5) ≈ 1.0 | 1H |

| -OCH₃ | ~ 3.8 - 4.0 | Singlet (s) | - | 3H |

| -NH | ~ 5.0 - 6.0 | Broad singlet (br s) | - | 1H |

| -NH₂ | ~ 3.5 - 4.5 | Broad singlet (br s) | - | 2H |

Rationale for Predictions:

-

Aromatic Protons (H-5, H-6, H-7): The methoxy group at C-4 is an electron-donating group, which will shield the aromatic protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted benzothiazole.[2] The expected splitting pattern arises from the coupling between adjacent protons.

-

Methoxy Protons (-OCH₃): The singlet at approximately 3.9 ppm is characteristic of a methoxy group attached to an aromatic ring.[3]

-

Hydrazinyl Protons (-NH, -NH₂): These protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, temperature, and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole are presented below. These predictions are derived from the analysis of similar heterocyclic systems and the known substituent effects on carbon chemical shifts.[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 165 - 170 |

| C-4 | ~ 150 - 155 |

| C-5 | ~ 115 - 120 |

| C-6 | ~ 110 - 115 |

| C-7 | ~ 120 - 125 |

| C-7a | ~ 140 - 145 |

| C-3a | ~ 130 - 135 |

| -OCH₃ | ~ 55 - 60 |

Rationale for Predictions:

-

C-2: This carbon is attached to two nitrogen atoms and is part of the thiazole ring, leading to a significant downfield shift.

-

C-4: The attachment of the electron-donating methoxy group causes a downfield shift for this carbon.

-

Aromatic Carbons (C-5, C-6, C-7, C-7a, C-3a): The chemical shifts of these carbons are influenced by the fused thiazole ring and the methoxy substituent.

-

Methoxy Carbon (-OCH₃): The signal around 55-60 ppm is typical for a methoxy carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can help in observing the NH and NH₂ signals.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

-

-

-

2D NMR Experiments (for unambiguous assignment):

Strategy for Spectral Interpretation and Assignment

A systematic approach is crucial for the accurate interpretation of the NMR spectra.

Figure 1: Workflow for NMR-based structural elucidation.

-

Analyze the ¹H NMR Spectrum:

-

Identify the number of distinct proton signals.

-

Use the integration values to determine the number of protons corresponding to each signal.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

-

-

Analyze the ¹³C NMR Spectrum:

-

Determine the number of unique carbon signals, which should correspond to the number of carbon atoms in the molecule.

-

-

Utilize 2D NMR Data:

-

COSY: A cross-peak between two proton signals in the COSY spectrum confirms that they are coupled to each other. This is invaluable for tracing the connectivity within the aromatic ring.

-

HSQC: Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the carbon it is directly attached to.

-

HMBC: HMBC spectra reveal correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the entire molecular framework and confirming the positions of the substituents.

-

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, provides an unequivocal method for the structural characterization of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. The predicted spectral data and the outlined experimental and interpretative strategies in this guide offer a robust framework for researchers in the field. Adherence to these principles will ensure the acquisition of high-quality, reliable data, which is fundamental for advancing research and development involving this important heterocyclic compound.

References

- Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007.

- Fun, H.-K., & S. M., S. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2627.

-

ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved from [Link]

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Gümüş, F., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.

- MDPI. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI.

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

- Malaysian Journal of Analytical Sciences. (2017).

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. emerypharma.com [emerypharma.com]

Unlocking the Therapeutic Potential of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole Derivatives: An In-depth Guide to Crystal Structure Analysis

Foreword: The Architectural Blueprint of Drug Discovery

In the landscape of modern drug development, understanding the three-dimensional architecture of a molecule is paramount. It is this intricate arrangement of atoms in space that dictates its biological activity, its interactions with target proteins, and ultimately, its therapeutic efficacy. For researchers, scientists, and professionals in drug development, the crystal structure is not merely a static image but a dynamic blueprint brimming with insights. This guide is dedicated to a class of compounds holding significant promise: the derivatives of 2-hydrazinyl-4-methoxy-1,3-benzothiazole. These molecules have garnered attention for their diverse pharmacological activities, including antimicrobial and anticancer properties.

This document eschews a rigid, templated approach. Instead, it is structured to provide a holistic and practical understanding of the journey from a synthesized compound to a fully elucidated and validated crystal structure. As your guide, I will not only present the "how" but, more critically, the "why" – the rationale behind experimental choices, the inherent self-validating mechanisms of robust protocols, and the synergistic interplay between experimental data and theoretical calculations. Our exploration will be grounded in established scientific principles and supported by authoritative references, ensuring a trustworthy and comprehensive resource for your research endeavors.

I. The Genesis: Synthesis and Crystallization of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole Derivatives

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is critical, as it directly impacts the purity and crystalline nature of the final product.

A. Rationale-Driven Synthesis

The synthesis of 2-hydrazinyl-4-methoxy-1,3-benzothiazole and its derivatives typically involves a multi-step process. A common approach is the reaction of a substituted 2-mercaptobenzothiazole with hydrazine hydrate. The methoxy group at the 4-position of the benzothiazole ring is an important structural feature that can influence the electronic properties and biological activity of the molecule.

Choice of Reaction Conditions: A Deliberate Approach

The selection of solvents, temperature, and catalysts is not arbitrary; it is a carefully considered process to maximize yield, purity, and efficiency.

-

Solvents: Ethanol is frequently employed as a solvent for the reaction of 2-mercaptobenzothiazoles with hydrazine hydrate. Its polarity is suitable for dissolving the reactants, and its boiling point allows for reactions to be conducted at a moderately elevated temperature to increase the reaction rate. For the synthesis of more complex derivatives, particularly through condensation reactions, solvents like dichloromethane or methanol-water mixtures may be used. The choice is often dictated by the solubility of the specific reactants and the desired reaction temperature.

-

Temperature and Reaction Time: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting the formation of unwanted byproducts. For instance, refluxing in ethanol provides the necessary energy to overcome the activation barrier of the reaction. Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating, often leading to significantly reduced reaction times and improved yields due to efficient and uniform heating.

-

Catalysts: In some synthetic routes for benzothiazole derivatives, catalysts are employed to enhance the reaction rate. For example, acidic catalysts can be used in condensation reactions. The use of eco-friendly and reusable catalysts is a growing trend in line with the principles of green chemistry.

B. The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to grow a crystal that is well-ordered, of sufficient size (typically >0.1 mm in all dimensions), and free from defects.

Step-by-Step Protocol for Slow Evaporation Crystallization:

-

Purification of the Compound: Ensure the synthesized compound is of the highest possible purity. Techniques such as column chromatography or recrystallization are essential.

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. The ideal solvent will allow the compound to be fully dissolved at a higher temperature and become supersaturated as the solution cools or the solvent evaporates. Common solvents for benzothiazole derivatives include ethanol, methanol, and acetone.

-

Preparation of a Saturated Solution: Gently warm the solvent and dissolve the minimum amount of the purified compound to create a saturated or near-saturated solution.

-

Filtration: Filter the warm solution through a syringe filter or a fluted filter paper to remove any insoluble impurities.

-

Slow Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has small perforations or with parafilm punctured with a few pinholes. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitoring: Observe the vial periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.

This meticulous process is designed to allow the molecules to self-assemble into a highly ordered crystalline lattice, which is the prerequisite for a successful crystal structure determination.

II. The Interrogation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole Derivatives ### III. The Blueprint Revealed: Structure Solution and Refinement

Once a high-quality diffraction dataset has been collected, the next phase is to translate this raw data into a three-dimensional model of the molecule. This is a multi-step process involving structure solution and refinement, often performed using specialized software suites like SHELX.[1]

A. Structure Solution: Solving the Phase Problem

The diffraction experiment provides the intensities of the diffracted X-rays, but the phase information is lost. This is known as the "crystallographic phase problem." Structure solution methods are computational techniques used to estimate these missing phases.

-

Direct Methods (SHELXS): For small molecules like the 2-hydrazinyl-4-methoxy-1,3-benzothiazole derivatives, "direct methods" are the most common approach for structure solution. This method, implemented in programs like SHELXS, uses statistical relationships between the intensities of the reflections to directly calculate the phases.[1] The program generates a ranked list of possible solutions, and the one with the best figures of merit is typically the correct one.

-

Patterson Methods (SHELXS): If the molecule contains a heavy atom (an atom with a high atomic number, such as a halogen or a metal), the Patterson method can be very effective. This method uses a map of the vectors between atoms in the crystal (the Patterson map) to locate the position of the heavy atom(s). Once the heavy atoms are located, their contribution to the diffraction pattern can be used to determine the phases of the other reflections.

B. Structure Refinement: Honing the Model (SHELXL)

The initial model obtained from structure solution is a good starting point, but it needs to be refined to best fit the experimental data. This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters to minimize the difference between the observed and calculated diffraction patterns. The program SHELXL is widely used for this purpose.[1]

Key Parameters in Refinement:

-

Atomic Coordinates (x, y, z): These define the position of each atom in the unit cell.

-

Displacement Parameters (Uiso/Uaniso): These describe the thermal motion of the atoms. Isotropic displacement parameters (Uiso) assume the atom vibrates equally in all directions, while anisotropic displacement parameters (Uaniso) model the vibration as an ellipsoid, which is a more accurate representation for most atoms.

-

Occupancy Factors: These indicate the fraction of a particular atom present at a specific site, which is important for modeling disorder in the crystal.

Self-Validation through Refinement Statistics:

The quality of the refined crystal structure is assessed using several statistical indicators:

-

R-factor (R1): This is a measure of the agreement between the observed and calculated structure factor amplitudes. A lower R1 value indicates a better fit. For a good quality small-molecule structure, the R1 value is typically below 5%.

-

Weighted R-factor (wR2): This is a weighted version of the R-factor that takes into account the uncertainties in the experimental data.

-

Goodness of Fit (GoF or S): This parameter should be close to 1 for a good refinement. A value significantly different from 1 may indicate an incorrect model or an improper weighting scheme.

-

Residual Electron Density (Δρ): After a successful refinement, the difference electron density map should be relatively flat, with no significant positive or negative peaks. Large residual peaks may indicate missing atoms or errors in the model.

C. The Final Output: The Crystallographic Information File (CIF)

The culmination of the crystal structure analysis is the Crystallographic Information File (CIF). This is a standard text file format developed by the International Union of Crystallography (IUCr) for archiving and exchanging crystallographic data. The CIF contains all the essential information about the crystal structure, including:

-

Unit cell parameters

-

Space group

-

Atomic coordinates and displacement parameters

-

Bond lengths, bond angles, and torsion angles

-

Details of the data collection and refinement

The CIF is a self-validating document, as it contains all the necessary information for other researchers to independently verify the structure.

Experimental Workflow for Single-Crystal X-ray Diffraction:

Caption: Workflow for DFT-based Computational Analysis.

V. The Molecular Tapestry: Analysis of Intermolecular Interactions

The way molecules pack together in a crystal is determined by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for comprehending the physical properties of the material and for designing new materials with desired properties.

A. Hydrogen Bonding: The Master Weaver

In the crystal structures of 2-hydrazinyl-4-methoxy-1,3-benzothiazole derivatives, hydrogen bonding is expected to play a dominant role. The hydrazine group (-NH-NH2) provides both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms). These hydrogen bonds can link the molecules together into one-, two-, or three-dimensional networks.

B. Hirshfeld Surface Analysis: Visualizing the Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and strength of the intermolecular contacts. Red spots on the Hirshfeld surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker interactions.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

VI. Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the process of determining and analyzing the crystal structures of 2-hydrazinyl-4-methoxy-1,3-benzothiazole derivatives. From the rational design of the synthesis to the intricate details of single-crystal X-ray diffraction and the corroborative power of spectroscopic and computational methods, each step is a critical component of a self-validating workflow.

The insights gained from crystal structure analysis are not merely academic; they are the foundation upon which new and improved therapeutic agents can be designed. By understanding the precise three-dimensional architecture of these promising molecules, we can begin to unravel the structure-activity relationships that govern their biological function. This knowledge will empower researchers to rationally modify the molecular structure to enhance potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising compound to a life-saving drug. The future of drug discovery lies in this synergy of synthesis, analysis, and design, with crystal structure analysis serving as the indispensable compass guiding the way.

VII. References

-

International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]

-

Brown, I. D. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Chemical Information and Computer Sciences, 36(6), 1214–1218.

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]

-

OlexSys. (n.d.). Structure Solution. Retrieved from [Link]

-

Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56.

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

-

International Union of Crystallography. (2005). CIF 1.1 syntax specification. Retrieved from [Link]

-

SHELX. (n.d.). SHELXS - Direct Methods. Retrieved from [Link]

-

Clark, C. M., & Dutrow, B. L. (2018). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

-

BragitOff. (2019, July 21). TUTORIAL on How to Read a .CIF File [Video]. YouTube. [Link]

-

Weiss, M. S. (2013). Data Collection Strategies. Retrieved from [Link]

-

Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

-

OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]

-

Single Crystal X-Ray Diffraction Data Collection. (2019, May 6). [Video]. YouTube. [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 275(1), 1-21.

-

Hubschle, C. (2020, November 22). Solving and refinig using SHELXS via Patterson function. [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Tautomeric Forms of 2-Hydrazinyl-1,3-benzothiazoles

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. 2-Hydrazinyl-1,3-benzothiazoles represent a class of molecules where tautomeric equilibria significantly dictate their chemical behavior, biological activity, and spectroscopic properties. This guide provides an in-depth exploration of the tautomeric landscape of these compounds, moving beyond a simple description to offer a mechanistic understanding grounded in experimental and computational evidence. We will dissect the causality behind the analytical techniques used for characterization, present detailed experimental protocols, and discuss the profound implications of tautomerism for drug design and molecular engineering.

Introduction: The Principle of Tautomerism in Heterocyclic Chemistry

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton. In the realm of heterocyclic chemistry, the presence of multiple heteroatoms and delocalized π-electron systems creates a rich landscape for tautomeric equilibria. For derivatives of 2-hydrazinyl-1,3-benzothiazole, two primary forms of tautomerism are of critical interest: amino-imino and azo-hydrazone tautomerism.

Understanding which tautomer predominates under specific conditions is not merely an academic exercise. The spatial arrangement of atoms and the distribution of electron density in a given tautomer directly influence its:

-

Receptor Binding Affinity: The shape and hydrogen bonding capabilities of a molecule are crucial for its interaction with biological targets.

-

Physicochemical Properties: Solubility, lipophilicity, and pKa are all affected by the tautomeric form, which in turn impacts pharmacokinetics (ADME).

-

Chemical Reactivity: The presence of a labile proton or a nucleophilic center can be tautomer-dependent.

-

Spectroscopic Signature: Different tautomers will exhibit distinct signals in NMR, IR, and UV-Vis spectroscopy.

The 1,3-benzothiazole framework is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of this core structure is, in part, due to the nuanced chemical properties conferred by phenomena such as tautomerism.

The Tautomeric Landscape of 2-Hydrazinyl-1,3-benzothiazoles

The fundamental structure of 2-hydrazinyl-1,3-benzothiazole allows for the existence of two key tautomeric forms: the amino form and the imino form.[3][4]

-

Amino Tautomer (Hydrazine form): 2-hydrazinyl-1,3-benzothiazole. In this form, the exocyclic nitrogen atom is an amino group (-NHNH2).

-

Imino Tautomer (Hydrazone form): 2-hydrazono-2,3-dihydro-1,3-benzothiazole. Here, a proton has migrated from the exocyclic nitrogen to the endocyclic nitrogen of the thiazole ring, resulting in an exocyclic imine (=N-NH2) and a saturated endocyclic nitrogen.

It has been noted that the hydrazine (amino) form is favored in acidic media, while the hydrazone (imino) form is more prevalent in alkaline conditions.[5] In many reaction media, both tautomers can coexist.[5]

When the hydrazinyl moiety is further substituted to form a hydrazone (e.g., by condensation with an aldehyde or ketone), a second type of tautomerism, azo-hydrazone tautomerism , comes into play.[6]

-

Hydrazone Form: Characterized by a C=N-NH- moiety.

-

Azo Form: Characterized by a CH-N=N- moiety.

The equilibrium between these forms is influenced by the nature of the substituents, the solvent, pH, and temperature.[6][7]

Below is a graphical representation of the primary amino-imino tautomeric equilibrium.

Caption: Amino-imino tautomerism in 2-hydrazinyl-1,3-benzothiazole.

Methodologies for Tautomer Elucidation: A Scientist's Perspective

Determining the predominant tautomeric form and the position of the equilibrium is a multi-faceted challenge. A combination of spectroscopic, crystallographic, and computational methods is required for a comprehensive and unambiguous assignment.

Spectroscopic Characterization

Spectroscopic techniques provide insights into the structure of molecules in solution, which is often the most relevant medium for biological applications.

NMR is arguably the most powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR provide critical data.

-

Causality of Method Choice: ¹H NMR allows for the direct observation of protons attached to nitrogen (NH). The chemical shift, multiplicity, and exchangeability of these protons with D₂O can differentiate between the -NH-NH₂ of the amino form and the =N-NH₂ and ring N-H of the imino form. ¹³C NMR is sensitive to the hybridization of carbon atoms; for instance, the chemical shift of the C2 carbon in the benzothiazole ring will differ significantly between the sp²-hybridized state in the amino form and the sp³-like state in some resonance structures of the imino form.

-

Self-Validating Protocol: ¹H NMR for Tautomer Analysis

-

Sample Preparation: Dissolve 5-10 mg of the 2-hydrazinyl-1,3-benzothiazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is particularly useful as it can slow down the rate of proton exchange on the NMR timescale, leading to sharper NH peaks.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Observe the aromatic region (typically 6.5-8.5 ppm) and pay close attention to the downfield region for exchangeable NH protons.[5]

-

D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. Protons attached to heteroatoms (like N-H) will exchange with deuterium and their corresponding signals will disappear or significantly diminish. This confirms the assignment of NH protons.

-

Data Interpretation:

-

Amino Form: Expect signals for the two protons of the exocyclic -NH₂ group and one proton for the -NH- group.

-

Imino Form: Expect signals for the two protons of the =N-NH₂ group and one proton for the endocyclic N-H group. The chemical shifts will be distinct from the amino form.

-

-

Cross-Validation: Correlate ¹H signals with ¹³C signals using 2D NMR techniques like HSQC and HMBC to confirm assignments and provide a more complete picture of the molecular structure.

-

IR spectroscopy is excellent for identifying functional groups and can provide clues about the tautomeric form, particularly in the solid state.

-

Causality of Method Choice: The stretching frequencies of N-H and C=N bonds are key indicators. The amino form will show characteristic N-H stretching bands for the -NHNH₂ group (typically two bands for asymmetric and symmetric stretches around 3200-3400 cm⁻¹).[3] The imino form will exhibit a strong C=N stretching vibration (around 1580-1650 cm⁻¹) and distinct N-H stretching bands.[5]

This technique is sensitive to the electronic structure of the molecule.

-

Causality of Method Choice: Tautomers have different conjugated systems, leading to different wavelengths of maximum absorption (λ_max). By studying how λ_max changes with solvent polarity or pH, one can infer shifts in the tautomeric equilibrium.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides the "gold standard" for structural elucidation in the solid state.

-

Causality of Method Choice: This technique generates a precise three-dimensional map of electron density in the crystal, allowing for the unambiguous determination of atomic positions and bond lengths. This directly reveals which tautomer is present in the crystal lattice. For example, a crystallographic study of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides confirmed that the compounds crystallize as the amino tautomer.[4]

-

Experimental Workflow:

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.

-

Causality of Method Choice: DFT allows for the calculation of the total electronic energy of each tautomer. The tautomer with the lower calculated energy is predicted to be the more stable form. These calculations can be performed in the gas phase or with solvent models (e.g., PCM) to simulate solution-phase behavior, providing a powerful complement to experimental data. [8]Studies have used DFT to investigate the stability of tautomers of benzothiazole derivatives, revealing that the thione form is more stable than the thiol form in 2-mercaptobenzothiazole, a related system. [8][9]

Data Analysis and Case Studies

A study by Gvozdjakova and Ivanovico-va investigated the tautomerism of 2-hydrazinobenzothiazole through chemical reactions. [5]They found that acetylation with an equivalent amount of acetic anhydride yielded different products depending on the starting tautomer, providing chemical proof for the existence of both forms. [5]

| Technique | Amino (Hydrazine) Form | Imino (Hydrazone) Form | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | Signals for -NH- and -NH₂ groups, exchangeable with D₂O. | Signals for endocyclic N-H and exocyclic =N-NH₂ groups, exchangeable with D₂O. | [3][5] |

| IR (Solid State) | Asymmetric and symmetric ν(NH₂) ~3200-3400 cm⁻¹, ν(NH) ~3100 cm⁻¹. | Strong ν(C=N) ~1580-1650 cm⁻¹, distinct ν(NH) bands. | [3][5] |

| X-ray Crystallography | Confirmed in derivatives like N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides. | Observed in related heterocyclic systems. | [4] |

| DFT Calculations | Relative stability can be calculated and compared to the imino form. | Relative stability depends on the specific derivative and computational model. | [8]|

Implications for Drug Design and Development

The tautomeric state of a 2-hydrazinyl-1,3-benzothiazole derivative is not a trivial detail; it is a critical determinant of its biological function.

-

Pharmacodynamics: The shape and hydrogen-bonding pattern of a drug molecule determine its fit and affinity for a target receptor or enzyme. A switch from an amino to an imino tautomer can drastically alter the hydrogen bond donor/acceptor profile, potentially abolishing or enhancing biological activity.

-

Pharmacokinetics: Properties like membrane permeability and aqueous solubility are influenced by tautomerism. For instance, the more polar tautomer might exhibit higher aqueous solubility but lower membrane permeability. The lipophilicity of 2-hydrazinyl-thiazole derivatives, which can be influenced by tautomerism, has been correlated with their antifungal activity. [10]* Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent law and the protection of new chemical entities.

The design of effective drugs requires a predictive understanding of tautomeric behavior. Computational models can be employed early in the drug discovery process to predict the likely tautomeric form, guiding medicinal chemists in the synthesis of compounds with optimized properties.

Conclusion

The tautomerism of 2-hydrazinyl-1,3-benzothiazoles is a complex interplay of structural and environmental factors. A definitive characterization of these systems demands a synergistic approach, integrating high-resolution spectroscopy, single-crystal X-ray diffraction, and computational modeling. For scientists in drug development, a thorough understanding of the tautomeric preferences of these and other heterocyclic scaffolds is essential for the rational design of molecules with desired biological activities and pharmacokinetic profiles. The insights and methodologies presented in this guide serve as a robust framework for navigating the challenges and harnessing the opportunities presented by the dynamic nature of tautomerism.

References

- ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives.

- Gvozdjakova, A., & Ivanovico-va, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797–800.

- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central.

- Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007.

- Baghdad Science Journal. (2021).

- Holbová, E., & Perjéssy, A. (1986).

- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.

- National Institutes of Health. (n.d.). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed Central.

- MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)

- National Center for Biotechnology Information. (n.d.). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. PubMed Central.

- ResearchGate. (n.d.). Azo-hydrazone tautomerism of azo dyes.

- ResearchGate. (n.d.). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- FOLIA. (n.d.). Tautomerism in azo dyes.

- Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.

- ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine.

- MDPI. (n.d.). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- Springer. (n.d.). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR.

- ResearchGate. (n.d.). Synthesis, structure and tautomerism of two benzothiazolyl azo derivatives of 2-naphthol: A crystallographic, NMR and computational study.

- Baik, M.-H., et al. (n.d.). Azo-Hydrazone Tautomerism – an Intriguing Balance. Indiana University.

- Royal Society of Chemistry. (n.d.). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions.

- International Journal of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 2-Benzothiazolol(934-34-9) 13C NMR spectrum.

- Avicenna Journal of Pharmaceutical Research. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. researchgate.net [researchgate.net]

- 7. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document synthesizes information from structurally similar analogs, analyzes its molecular structure to predict solubility behavior, and presents a rigorous, field-proven experimental protocol for its empirical determination. We delve into the theoretical underpinnings of its solubility in various organic solvents, discuss key factors influencing this profile, and provide actionable methodologies for researchers in drug discovery and development.

Introduction: The Critical Role of Solubility

2-Hydrazinyl-4-methoxy-1,3-benzothiazole belongs to the benzothiazole class of compounds, a scaffold known for a wide range of pharmacological activities.[1] The utility of any such candidate molecule in preclinical and clinical development is fundamentally linked to its physicochemical properties, with solubility being paramount. Poor solubility can lead to low absorption, inadequate bioavailability, and erratic dose-response relationships, representing a major hurdle in drug development.[2]

This guide serves as a foundational resource for scientists investigating 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. It aims to bridge the gap left by the current lack of specific solubility data by providing a predictive analysis grounded in chemical principles and a practical framework for experimental determination.

Physicochemical Properties and Structural Analysis

While specific experimental data for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole is not widely published, we can infer its likely properties by analyzing its structure and comparing it to known analogs like 2-Hydrazinobenzothiazole and 2-Hydrazinyl-4-methyl-1,3-benzothiazole.

Molecular Structure: C₈H₉N₃OS Molecular Weight: 195.24 g/mol

The key functional groups that dictate its solubility are:

-

Benzothiazole Core: A bicyclic aromatic system that is largely hydrophobic and planar.[3]

-

Hydrazinyl Group (-NHNH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly increases the potential for interaction with polar solvents.

-

Methoxy Group (-OCH₃): An electron-donating group that adds some polarity and can act as a hydrogen bond acceptor.

Based on this structure, a dichotomous solubility profile is expected. The aromatic core favors solubility in nonpolar or moderately polar solvents, while the polar hydrazinyl and methoxy groups will drive solubility in polar protic and aprotic solvents.

Table 1: Predicted Physicochemical Properties and Data from Analogs

| Property | Predicted/Known Value for Analogs | Relevance to Solubility | Source |

| Melting Point | High (e.g., 2-Hydrazinobenzothiazole: 198-202 °C) | A high melting point often correlates with lower solubility due to strong crystal lattice energy that must be overcome by solvent-solute interactions. | [4] |

| Hydrogen Bond Donors | 2 (from -NHNH₂) | Enhances solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that are H-bond acceptors (e.g., DMSO). | [5] |

| Hydrogen Bond Acceptors | 4 (from N in thiazole, N's in hydrazine, O in methoxy) | Broadens the range of favorable interactions with various polar solvents. | [5] |

| LogP (Predicted) | ~1.5 - 2.5 | Suggests moderate lipophilicity, indicating a balance between aqueous and organic solvent solubility. | N/A |

| Analog Solubility | 2-Hydrazinobenzothiazole is soluble in hot methanol. | Indicates that small polar protic solvents are effective, particularly with thermal energy. | [4] |

| Analog Crystallization | 2-Hydrazinyl-4-methyl-benzothiazole can be crystallized from ethanol. | Confirms that alcohols are suitable solvents for this class of compounds. | [3] |

Theoretical Solubility Profile & Intermolecular Interactions

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The interaction between 2-Hydrazinyl-4-methoxy-1,3-benzothiazole and various solvent classes is governed by specific intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are expected to be effective due to their ability to engage in hydrogen bonding with the hydrazinyl group. The synthesis of a related compound, 2-hydrazinobenzothiazole, specifies dissolving it in hot 96% ethanol, indicating good solubility under these conditions.[6] For the target compound, the methoxy group further enhances these interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can accept hydrogen bonds, allowing them to interact favorably with the polar groups of the molecule. DMSO is often an excellent solvent for such compounds due to its high polarity and hydrogen bond accepting capability.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents. While the benzothiazole ring has nonpolar characteristics, the highly polar hydrazinyl group will strongly disfavor interaction with nonpolar solvent molecules.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents offer moderate polarity and can act as weak hydrogen bond acceptors, suggesting they may provide moderate solubility.

The following diagram illustrates the key intermolecular forces at play.

Caption: Predicted intermolecular interactions driving solubility.

Gold-Standard Protocol for Experimental Solubility Determination

To move from theoretical prediction to empirical fact, a rigorous and reproducible experimental method is required. The Shake-Flask Method , as outlined in OECD Guideline 105, is the gold standard for determining thermodynamic solubility.[7][8][9]

Causality Behind the Method: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solvent phase.[8] Each step is critical: using excess solid ensures saturation, prolonged agitation at a constant temperature ensures equilibrium is reached, and careful phase separation and analysis prevent artifacts.

Step-by-Step Experimental Workflow:

-

Preparation:

-

Add an excess amount of solid 2-Hydrazinyl-4-methoxy-1,3-benzothiazole to a series of glass vials or flasks. Rationale: An excess is required to ensure a saturated solution is formed with solid remaining.[7]

-

Add a precise volume of the desired organic solvent (e.g., Methanol, Acetonitrile, DMSO, Toluene) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C or 37 °C). Rationale: Solubility is temperature-dependent; a constant temperature is crucial for reproducibility.

-

Agitate the samples for a predetermined period, typically 24 to 48 hours.[8] A preliminary study should confirm that equilibrium is reached within this timeframe (i.e., solubility values do not change between 24 and 48 hours).

-

-

Phase Separation:

-

Allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow solid particles to settle. Rationale: This minimizes the amount of solid carried over into the analysis step.

-

Carefully withdraw a sample from the supernatant. The most robust method is to centrifuge the sample at the same constant temperature and then sample the supernatant. Filtration can also be used, but one must validate that the compound does not adsorb to the filter material.[10]

-

-

Quantification:

-

Immediately dilute the supernatant sample with a suitable mobile phase to prevent precipitation.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

The following diagram outlines this self-validating workflow.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct, quantitative solubility data for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole remains to be published, a robust scientific forecast is possible. Its molecular structure suggests a favorable solubility profile in polar solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, driven by its hydrogen-bonding capabilities. Conversely, poor solubility is anticipated in nonpolar organic solvents. This predictive analysis provides a critical starting point for formulation scientists and medicinal chemists. For definitive characterization, the detailed shake-flask protocol provided herein offers a reliable and authoritative method to generate the empirical data necessary to advance the development of this promising compound.

References

-

2-Hydrazinyl-4-methyl-1,3-benzothiazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Juboori, F. A., et al. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Retrieved from [Link]

-

Gomha, S. M., et al. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. Retrieved from [Link]

-

Uher, M., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

-

Glombitza, B., & Sugiono, E. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

- Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (n.d.). Google Patents.

-

Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved from [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. (n.d.). U.S. EPA. Retrieved from [Link]

-

Bergström, C. A., et al. (2011). What is the Solubility of My Compound?. American Pharmaceutical Review. Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]

-

OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Retrieved from [Link]

-

Synthesis of 4-methyl-2-hydrazinobenzothiazole. (n.d.). PrepChem.com. Retrieved from [Link]

-

OECD 105 - Water Solubility Test at 20°C. (2017). Analytice. Retrieved from [Link]

-

Benzothiazole, 2-hydrazinyl-4-methyl-. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. scispace.com [scispace.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. filab.fr [filab.fr]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Pharmacological Potential of Substituted Hydrazinylbenzothiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The landscape of medicinal chemistry is continually evolving, with an ongoing demand for novel molecular scaffolds that can serve as the foundation for developing new therapeutic agents. Among the myriad of heterocyclic compounds, benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, has emerged as a "privileged structure." This designation stems from its recurring presence in a wide array of pharmacologically active compounds, demonstrating a remarkable versatility in interacting with diverse biological targets.[1][2] The inherent structural features of the benzothiazole nucleus, including its aromaticity, planarity, and the presence of heteroatoms (nitrogen and sulfur), contribute to its ability to engage in various non-covalent interactions with biological macromolecules.

This guide focuses on a particularly promising class of benzothiazole derivatives: substituted hydrazinylbenzothiazoles . The incorporation of a hydrazinyl moiety at the 2-position of the benzothiazole ring system introduces a flexible and reactive functional group that can be readily modified to generate a diverse library of compounds. This structural adaptability, coupled with the inherent biological activity of the benzothiazole core, has made substituted hydrazinylbenzothiazoles a focal point of intensive research, revealing a broad spectrum of potential therapeutic applications. This document will provide a comprehensive technical overview of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of these compelling molecules.

General Synthesis of 2-Hydrazinylbenzothiazole Derivatives

The synthesis of the core 2-hydrazinylbenzothiazole scaffold is a critical first step in the exploration of this class of compounds. A common and efficient method involves the reaction of a substituted 2-aminobenzothiazole with hydrazine hydrate.[3] Further derivatization is typically achieved through condensation of the resulting 2-hydrazinylbenzothiazole with a variety of aldehydes or ketones to form the corresponding hydrazone derivatives. This modular synthetic approach allows for the systematic introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Substituted hydrazinylbenzothiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[4][5]

Mechanism of Action

The anticancer activity of these compounds is not attributed to a single mechanism but rather a combination of pathways that disrupt cancer cell proliferation and survival.

-

Induction of Apoptosis: A primary mechanism by which hydrazinylbenzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can modulate the expression of key apoptosis-regulating proteins. For instance, they can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.[6]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of many anticancer agents. Substituted hydrazinylbenzothiazoles have been shown to induce cell cycle arrest at various phases, most notably the G2/M phase, preventing cancer cells from progressing through mitosis and ultimately leading to cell death.

-

Inhibition of Tyrosine Kinases: Many signaling pathways that are crucial for cancer cell growth and survival are regulated by tyrosine kinases. Certain hydrazinylbenzothiazole derivatives have been identified as potent inhibitors of specific tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6] By blocking the activity of these enzymes, these compounds can effectively shut down downstream signaling cascades that promote tumor growth.

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the benzothiazole ring allows some derivatives to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell death. Furthermore, some compounds have been shown to inhibit the activity of topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, further contributing to their cytotoxic effects.

Below is a diagram illustrating the multifaceted anticancer mechanisms of substituted hydrazinylbenzothiazoles.

Caption: Antimicrobial Mechanisms of Hydrazinylbenzothiazoles

Structure-Activity Relationship (SAR)

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a significant role in its ability to penetrate the bacterial cell wall and membrane.

-

Electronic Effects: The presence of electron-withdrawing groups on the aromatic rings can enhance the antimicrobial activity, likely by increasing the compound's ability to interact with target enzymes.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative hydrazinylbenzothiazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Substituent (R) | Microorganism | MIC (µg/mL) | Reference |

| 3a | 4-Fluorophenyl | Staphylococcus aureus | 16 | [7] |

| 3b | 4-Chlorophenyl | Escherichia coli | 32 | [7] |

| 3c | 4-Bromophenyl | Candida albicans | 8 | [7] |

| 4a | 2-Hydroxyphenyl | Bacillus subtilis | 12.5 | [8] |

| 4b | 4-Nitrophenyl | Aspergillus niger | 25 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

-

Test compounds (dissolved in a suitable solvent)

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth only)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory and Antioxidant Activities: Quelling the Flames of Inflammation and Oxidative Stress

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Substituted hydrazinylbenzothiazoles have emerged as promising candidates for the development of novel anti-inflammatory and antioxidant agents.

Mechanism of Action

-

Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This is often achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

Antioxidant Activity: The antioxidant properties of hydrazinylbenzothiazoles stem from their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. The hydrazone moiety and the benzothiazole ring system can act as hydrogen donors or electron donors to neutralize reactive oxygen species (ROS).

Quantitative Data: In Vitro Anti-inflammatory and Antioxidant Activities

| Compound ID | Substituent (R) | Assay | IC50 (µM) | Reference |

| 5a | 4-Hydroxyphenyl | DPPH radical scavenging | 15.2 | |

| 5b | 3,4-Dihydroxyphenyl | ABTS radical scavenging | 8.9 | |

| 6a | 4-Dimethylaminophenyl | NO production inhibition | 12.5 | |

| 6b | Indole | COX-2 inhibition | 5.8 |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Materials:

-

DPPH solution (in methanol)

-

Methanol

-

Test compounds

-

Ascorbic acid (positive control)

-

96-well plates

Procedure:

-

Prepare various concentrations of the test compounds and ascorbic acid in methanol.

-

Add 100 µL of each concentration to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of substituted hydrazinylbenzothiazoles to selectively inhibit specific enzymes makes them attractive candidates for the treatment of various diseases.

Target Enzymes and Therapeutic Implications

-

Carbonic Anhydrases (CAs): Some hydrazinylbenzothiazole derivatives have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. [5]Inhibition of these enzymes can disrupt the pH regulation in tumors, leading to an anticancer effect.

-

Monoamine Oxidases (MAOs): Selective inhibition of MAO-A or MAO-B is a therapeutic strategy for depression and neurodegenerative diseases, respectively. Certain hydrazinylbenzothiazoles have shown selective inhibitory activity against these enzymes.

-

Aldose Reductase: This enzyme is implicated in the development of diabetic complications. Hydrazinylthiazole derivatives have demonstrated potent inhibition of aldose reductase, suggesting their potential in managing diabetes-related pathologies. [9]

Quantitative Data: Enzyme Inhibitory Activity